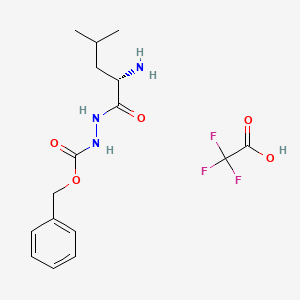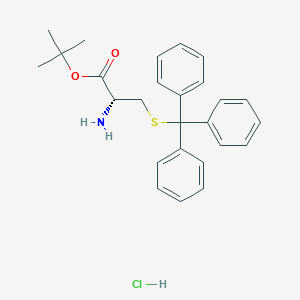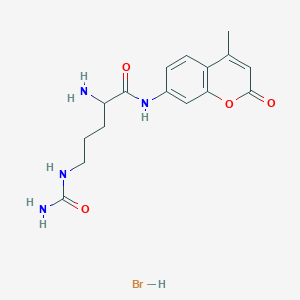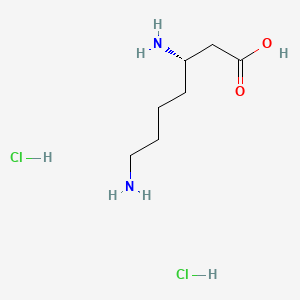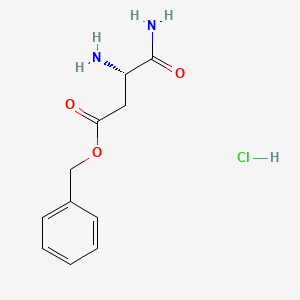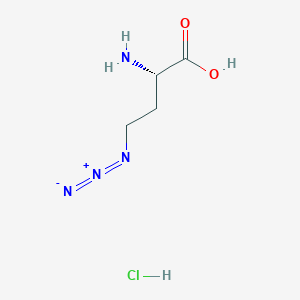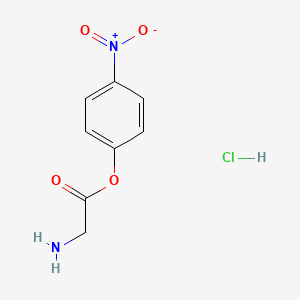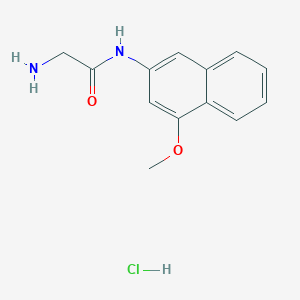
H-Cit-Bna HBr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Cit-Bna HBr, also known as (2S)-5-acetamido-2-amino-N-naphthalen-2-ylpentanamide;hydrobromide, is a chemical compound with the molecular formula C17H22BrN3O2 . It has a molecular weight of 380.3 g/mol .
Molecular Structure Analysis
The InChI of H-Cit-Bna HBr isInChI=1S/C17H21N3O2.BrH/c1-12(21)19-10-4-7-16(18)17(22)20-15-9-8-13-5-2-3-6-14(13)11-15;/h2-3,5-6,8-9,11,16H,4,7,10,18H2,1H3,(H,19,21)(H,20,22);1H/t16-;/m0./s1 . The Canonical SMILES is CC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br . Physical And Chemical Properties Analysis
H-Cit-Bna HBr has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of H-Cit-Bna HBr are 379.08954 g/mol . The topological polar surface area is 84.2 Ų . It has a heavy atom count of 23 .Mécanisme D'action
Target of Action
H-Cit-Bna HBr is a complex compound that involves two key components: Citrulline (Cit) and Bridged Nucleic Acids (BNAs). Citrulline is a non-essential amino acid that plays a key role in nitrogen homeostasis . BNAs, on the other hand, are artificial nucleotides that have shown great promise in various applications, including antisense and antigene development . The primary targets of H-Cit-Bna HBr are likely to be the biochemical pathways involving these two components.
Mode of Action
The interaction of H-Cit-Bna HBr with its targets involves the properties of both Citrulline and BNAs. Citrulline has been shown to have a sparing effect on amino acid catabolism, potentially leading to increased protein synthesis and functionality . BNAs, due to their high affinity against complementary RNA or DNA and their resistance to cellular nucleases, can be used effectively in antisense oligonucleotide technology .
Biochemical Pathways
The biochemical pathways affected by H-Cit-Bna HBr are likely to involve the metabolism of Citrulline and the action of BNAs. Citrulline plays a key role in the urea cycle, a process that helps the body eliminate excess nitrogen . BNAs, on the other hand, can interact with specific RNA or DNA sequences, affecting the expression of targeted genes .
Result of Action
The molecular and cellular effects of H-Cit-Bna HBr’s action are likely to involve changes in protein synthesis due to the action of Citrulline, and alterations in gene expression due to the action of BNAs. Citrullinated histone H3 (H3Cit), a marker of extracellular trap formation, has been found to be increased in certain conditions, indicating a potential role in disease pathology .
Action Environment
Environmental factors can influence the action, efficacy, and stability of H-Cit-Bna HBr. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of both Citrulline and BNAs. Additionally, the cellular environment, including the presence of specific enzymes and transport proteins, can influence the absorption and distribution of H-Cit-Bna HBr .
Propriétés
IUPAC Name |
(2S)-5-acetamido-2-amino-N-naphthalen-2-ylpentanamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.BrH/c1-12(21)19-10-4-7-16(18)17(22)20-15-9-8-13-5-2-3-6-14(13)11-15;/h2-3,5-6,8-9,11,16H,4,7,10,18H2,1H3,(H,19,21)(H,20,22);1H/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYULYZHEFJOFX-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cit-Bna HBr | |
CAS RN |
201988-71-8 |
Source


|
| Record name | 201988-71-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

